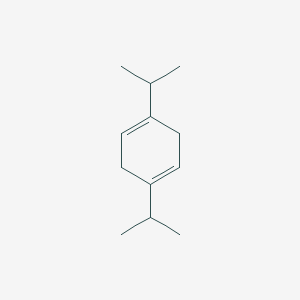

1,4-Diisopropyl-1,4-cyclohexadiene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114300-89-9 |

|---|---|

Molecular Formula |

C12H20 |

Molecular Weight |

164.29 g/mol |

IUPAC Name |

1,4-di(propan-2-yl)cyclohexa-1,4-diene |

InChI |

InChI=1S/C12H20/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,8-10H,6-7H2,1-4H3 |

InChI Key |

PHQGCMVBXNSXJE-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CCC(=CC1)C(C)C |

Canonical SMILES |

CC(C)C1=CCC(=CC1)C(C)C |

Synonyms |

1,4-Cyclohexadiene,1,4-bis(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Diisopropyl 1,4 Cyclohexadiene and Its Derivatives

Strategies for the Synthesis of 1,4-Cyclohexadiene (B1204751) Cores

The formation of the 1,4-cyclohexadiene ring is the initial and crucial step in the synthesis of 1,4-diisopropyl-1,4-cyclohexadiene. Various synthetic strategies have been developed to efficiently produce this structural motif.

Birch Reduction Approaches for Substituted 1,4-Cyclohexadienes

The Birch reduction is a cornerstone reaction for the synthesis of 1,4-cyclohexadienes from aromatic precursors. wikipedia.orgwikipedia.org This reaction involves the use of an alkali metal, typically sodium or lithium, dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol. wikipedia.orgmasterorganicchemistry.com The process reduces aromatic rings to 1,4-cyclohexadienes, avoiding over-reduction to a fully saturated cyclohexane (B81311) ring. wikipedia.org

The mechanism proceeds through the formation of a radical anion after a single electron transfer from the dissolved metal to the aromatic ring. masterorganicchemistry.comjove.com This highly basic intermediate then abstracts a proton from the alcohol. jove.com A second electron transfer followed by another protonation yields the final 1,4-cyclohexadiene product. masterorganicchemistry.comjove.com

The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. masterorganicchemistry.comjove.com

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, direct the reduction to occur at the ortho and meta positions, leading to a product where the substituent remains on a double bond. jove.com

Electron-withdrawing groups (EWGs) , like carboxylic acids, stabilize the intermediate carbanion at the ipso and para positions, resulting in the substituent being located on an sp³-hybridized carbon in the product. masterorganicchemistry.comjove.com

For the synthesis of a di-substituted cyclohexadiene like this compound, starting with 1,4-diisopropylbenzene (B50396) under Birch conditions would be a direct approach. The two isopropyl groups, being electron-donating, would direct the reduction to form the desired 1,4-diene isomer.

Recent advancements have led to the development of more practical, ammonia-free Birch reduction methods using bench-stable sodium dispersions. organic-chemistry.org

Diels-Alder Cycloaddition Strategies in 1,4-Cyclohexadiene Formation

The Diels-Alder reaction provides a powerful and versatile method for constructing six-membered rings, including the 1,4-cyclohexadiene core. nih.gov This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkyne in the case of 1,4-cyclohexadiene synthesis). nih.gov

Transition-metal catalysis, particularly with cobalt, has been shown to facilitate the Diels-Alder reaction between 1,3-dienes and alkynes under mild conditions. nih.gov This allows for the incorporation of various functional groups, leading to functionalized 1,4-cyclohexadienes. nih.gov The regiochemistry of these reactions can be controlled through the design of different ligands on the metal catalyst. nih.gov

Lewis acids can also promote the Diels-Alder reaction. For instance, the reaction of conjugated 2,4-diynones with various dienes in the presence of a Lewis acid like dimethylaluminum chloride yields substituted 2-alkynyl-1,4-cyclohexadiene products. thieme-connect.com

The following table summarizes some examples of Diels-Alder reactions for the formation of cyclohexadiene derivatives:

| Diene | Dienophile | Catalyst/Promoter | Product Type | Reference |

| 1,3-Dienes | Alkynes | Transition Metals (e.g., Cobalt) | Functionalized 1,4-Cyclohexadienes | nih.gov |

| Cyclic and Acyclic Dienes | Conjugated 2,4-Diynones | Lewis Acids (e.g., Dimethylaluminum chloride) | Substituted 2-Alkynyl-1,4-cyclohexadienes | thieme-connect.com |

| trans-1-substituted butadiene | Maleic anhydride (B1165640) | Heat | Substituted 4-cyclohexene-1,2-dicarboxylic acid anhydride | google.com |

| Cinnamaldehyde | Enamines | Lewis or Brønsted Acids (e.g., TsOH, BF₃·OEt₂) | Substituted 1,3-Cyclohexadienals | nih.gov |

Advanced Synthetic Protocols for Regioselective Diene Construction

Beyond the classical methods, advanced synthetic protocols have been developed for the regioselective construction of dienes. One such method involves the Lewis acid-mediated dimerization of cyclopropenes to form tricyclo[3.1.0.02,4]hexane derivatives. researchgate.net A subsequent thermal ring-opening reaction of these intermediates under solvent-free conditions yields 1,4-cyclohexadienes with quaternary carbons. researchgate.net

Introduction of Isopropyl Moieties and Other Substituents

Once the cyclohexadiene core is formed, or concurrently with its formation, the isopropyl groups and other potential substituents must be introduced.

Isopropylation Reactions and Mechanisms

The introduction of isopropyl groups can be achieved through various alkylation reactions. In the context of the Birch reduction, a process known as Birch alkylation can be employed. wikipedia.org This involves the trapping of the intermediate anionic species with an alkylating agent. For instance, after the initial reduction of an aromatic ring, the resulting enolate can be reacted with an isopropyl halide to introduce the isopropyl group. acs.org

Alternatively, Friedel-Crafts alkylation of a benzene (B151609) ring with an isopropylating agent like isopropyl bromide or propene in the presence of a Lewis acid catalyst can produce p-diisopropylbenzene, which can then be subjected to Birch reduction.

The use of organometallic reagents is another key strategy. For example, enolates generated from ketones can be alkylated. youtube.com Lithium diisopropylamide (LDA) is a strong, sterically hindered base often used to deprotonate ketones to form enolates, which can then react with alkyl halides. youtube.com

Derivatization Strategies for Enhancing Molecular Complexity

The 1,4-cyclohexadiene scaffold can be further functionalized to increase molecular complexity. Derivatization reactions can introduce a wide range of functional groups, enabling the synthesis of a diverse library of compounds. csus.edu

For example, C-H functionalization reactions catalyzed by rhodium complexes can introduce aryl acetate (B1210297) functionalities into unsaturated systems like dihydropyrroles, a strategy that could potentially be adapted for cyclohexadiene systems. acs.org The resulting products, such as boronate derivatives, are well-suited for further chemical transformations. acs.org

Furthermore, the double bonds within the 1,4-cyclohexadiene ring are reactive sites for various transformations. Epoxidation of 1,4-cyclohexadiene with reagents like m-chloroperbenzoic acid can produce cis- and trans-1,4-cyclohexadiene dioxide, with the cis isomer often being the major product. google.com These epoxides can serve as intermediates for further synthetic manipulations.

The versatility of the cyclohexadiene core is also demonstrated in its use in the synthesis of complex natural products, where the aldehyde group of a cyclohexadiene carboxaldehyde can be reduced or otherwise transformed. nih.gov

Polymerization-Based Synthesis of this compound Films

The synthesis of thin polymer films from derivatives of this compound, such as 1-isopropyl-4-methyl-1,4-cyclohexadiene (also known as γ-terpinene), can be effectively achieved through plasma polymerization. This solvent-free, room-temperature technique is valuable for creating thin, environmentally stable, and flexible organic films suitable for applications like encapsulating coatings and insulating interlayers in organic photovoltaics and flexible electronics. mdpi.com Plasma-assisted synthesis allows for the fabrication of films that are typically smooth, ultrathin, pinhole-free, and exhibit excellent spatial uniformity and strong adhesion to the substrate. mdpi.com The resulting polymer films are structurally distinct from the original monomer, characterized by a high degree of cross-linking. dntb.gov.ua

Radio frequency (RF) plasma-assisted deposition is a prominent method for synthesizing polymer films from 1-isopropyl-4-methyl-1,4-cyclohexadiene. mdpi.comdntb.gov.ua This low-pressure plasma technique involves introducing the monomer into a vacuum chamber where an RF electric field is applied to generate plasma. The energetic plasma environment fragments the monomer molecules into reactive species, which then polymerize on a substrate surface. dntb.gov.ua

This method offers a high degree of control and quality, often superior to other techniques like thermal chemical vapor deposition or wet chemistry processing. mdpi.com The resulting films are highly cross-linked and structurally dissimilar to the initial monomer. dntb.gov.ua Fourier-transform infrared spectroscopy (FTIR) analysis reveals that as the deposition power increases, the original functional groups of the monomer are lost, indicating a higher degree of fragmentation and cross-linking within the polymer structure. dntb.gov.ua The polymerization reactions are confirmed to occur primarily on the substrate surface rather than in the gas phase. mdpi.com These plasma-polymerized films are noted for their good conformal coverage and high adhesion. mdpi.com

The final properties and architecture of the synthesized polymer films can be precisely tuned by controlling the deposition conditions, particularly the RF power. mdpi.comdntb.gov.ua Varying the input power directly influences the chemical composition, mechanical strength, and optical characteristics of the films.

Independent of the specific deposition conditions, the films are generally smooth and free of defects, with uniformly distributed morphological features. mdpi.com However, adjustments to the RF power allow for the tailoring of specific properties without significantly compromising others, such as optical transparency. mdpi.com

Chemical and Physical Properties: The oxygen content in the films, present as O–H and C=O functional groups, decreases as the deposition power is increased. dntb.gov.ua This change corresponds to the films becoming more hydrophobic and less wettable. dntb.gov.ua Despite these chemical changes, the films demonstrate high resistance to solubilization in common solvents like chloroform (B151607) and chlorobenzene, with stability increasing in films fabricated at higher RF power. dntb.gov.ua

Mechanical and Optical Properties: An increase in RF deposition power leads to enhanced mechanical properties. For instance, film hardness improves, and there is a greater resistance to delamination and wear. mdpi.com Conversely, the average surface roughness tends to decrease with higher power. mdpi.com The effect on optical properties is limited; the films remain transparent with a refractive index that shows minimal variation. mdpi.com The optical band gap (Eg) is around 3.0 eV, which falls into the insulating range, and it shows a slight decrease as fabrication power increases. mdpi.com

Table 1: Effect of RF Deposition Power on Film Properties

| RF Power (W) | Hardness (GPa) at 700 µN | Average Roughness (nm) | Refractive Index at 500 nm |

|---|---|---|---|

| 10 | 0.40 | 0.30 | ~1.57 |

| 75 | 0.58 | 0.21 | ~1.58 |

Data sourced from MDPI. mdpi.com

Chemical Reactivity and Reaction Mechanisms of 1,4 Diisopropyl 1,4 Cyclohexadiene

Aromatization Pathways and Energetics

The central theme of 1,4-diisopropyl-1,4-cyclohexadiene's reactivity is its conversion to the thermodynamically stable aromatic compound, p-cymene. This transformation involves the removal of two hydrogen atoms (dehydrogenation) and is a significant driving force for its chemical behavior. youtube.comorganic-chemistry.org The gain in resonance energy upon forming the benzene (B151609) ring is a powerful energetic driver for these reactions. youtube.com

The dehydrogenation of 1,4-cyclohexadienes to form an aromatic ring is a fundamental process in organic chemistry. For this compound, this process yields p-cymene. The mechanism of dehydrogenation can vary depending on the reagents and conditions but often involves stepwise removal of hydrogen.

One common pathway involves a hydride transfer mechanism. nih.gov In this process, a hydride ion (H⁻) is abstracted from one of the sp³-hybridized carbon atoms of the cyclohexadiene ring by an acceptor molecule (an oxidant). This initial step generates a carbocation intermediate. The stability of this carbocation is crucial; in the case of this compound, the isopropyl groups can help stabilize the positive charge. The subsequent loss of a proton (H⁺) from the adjacent carbon atom leads to the formation of the aromatic ring. The initial hydride transfer is often the rate-determining step of the reaction. youtube.com

First-principles density-functional calculations on the parent 1,4-cyclohexadiene (B1204751) have shown that the kinetics of dehydrogenation can be highly dependent on the specific binding configuration to a surface or catalyst. aps.org For instance, different adsorption geometries on a silicon surface lead to drastically different activation barriers for dehydrogenation, indicating that the precise orientation of the molecule during the reaction is critical. aps.org

A variety of catalytic systems have been developed to facilitate the aromatization of cyclohexadienes efficiently. These systems often employ either chemical oxidants or metal-based catalysts to lower the activation energy of the dehydrogenation process.

Quinones with high reduction potentials are effective oxidants for dehydrogenating cyclohexadienes. The most prominent among these is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govresearchgate.net DDQ is a powerful electron acceptor and readily facilitates hydride transfer reactions. nih.gov

The mechanism of DDQ-mediated dehydrogenation of a 1,4-cyclohexadiene involves the transfer of a hydride from the diene to one of the quinone's oxygen atoms. nih.govyoutube.com This forms a carbocation intermediate from the diene and the reduced hydroquinone (B1673460) form of DDQ (referred to as DDQ-H₂). nih.govnih.gov The process is completed by the transfer of a proton from the carbocation to the phenolate (B1203915) ion of the reduced DDQ, resulting in the formation of the aromatic product and the fully reduced DDQ-H₂. nih.gov

DDQ is typically used in stoichiometric amounts, but catalytic systems have been developed. For instance, DDQ can be used in catalytic quantities in conjunction with a co-oxidant, such as sodium nitrite (B80452) (NaNO₂) and molecular oxygen (O₂), which reoxidizes the DDQ-H₂ back to DDQ, allowing the catalytic cycle to continue. nih.gov This approach has proven effective for the oxidative dehydrogenation of various dihydroarenes. nih.gov

| Catalyst/Oxidant | Substrate Type | Key Mechanistic Feature | Product |

| DDQ | Cyclohexadienes | Hydride transfer from diene to quinone. nih.govyoutube.com | Aromatic Compound + DDQ-H₂ |

| DDQ (catalytic) / NaNO₂ / O₂ | Dihydroarenes | DDQ is regenerated by NO₂ formed in situ. nih.gov | Aromatic Compound + H₂O |

| KMnO₄ / Crown Ether | Non-conjugated Cyclohexadienes | Oxidation by permanganate (B83412) ion. rsc.org | Aromatic Compound |

Transition metals are widely used to catalyze aromatization reactions. These processes can occur through various mechanisms, often involving oxidative addition and reductive elimination steps.

Palladium (Pd): Palladium catalysts are effective for aromatization, often as part of a tandem reaction sequence. For example, a process can involve a Pd-catalyzed cross-coupling reaction followed by an oxidative aromatization step to generate highly substituted arenes. acs.org

Nickel (Ni): As a non-precious metal alternative to palladium, nickel catalysts have shown promise. chemrxiv.org Specifically, ceria-supported nickel (Ni/CeO₂) nanoparticles can catalyze the acceptorless dehydrogenative aromatization of cyclohexanone (B45756) derivatives, a process that proceeds without the need for an external hydrogen acceptor. chemrxiv.org

Ruthenium (Ru): Ruthenium complexes can also catalyze the dehydrogenation of 1,4-cyclohexadiene to benzene at elevated temperatures. sigmaaldrich.com Isomerization of 1,4-cyclohexadiene to the conjugated 1,3-isomer can be achieved with ruthenium catalysts, which can be a preliminary step before subsequent aromatization. researchgate.net

Potassium Permanganate (KMnO₄): While not a metal catalyst in the typical sense, KMnO₄, when solubilized in organic solvents like benzene using a crown ether, can rapidly and quantitatively aromatize non-conjugated cyclohexadienes, such as the structurally similar γ-terpinene. rsc.org

The stereochemistry of the dehydrogenation reaction provides insight into the transition state of the mechanism. Studies using stereochemically labeled (deuterated) 1,4-cyclohexadienes have been pivotal in elucidating these details.

The dehydrogenation of 1,4-cyclohexadiene derivatives with the oxidant DDQ has been shown to be stereospecific. capes.gov.br Specifically, the reaction proceeds via a cis-elimination (or syn-elimination). youtube.comcapes.gov.br This means that the two hydrogen atoms being removed from the sp³ carbons of the ring are abstracted from the same face of the cyclohexadiene ring. This stereospecificity suggests a concerted or near-concerted transition state where the oxidant interacts with both hydrogen atoms simultaneously or in a rapid, sequential manner without allowing for bond rotation or inversion of stereochemistry.

| Reaction | Reagent | Stereochemical Outcome | Mechanistic Implication |

| Dehydrogenation | DDQ | cis-elimination (syn-elimination). youtube.comcapes.gov.br | Concerted or stepwise mechanism with a transition state that favors removal of hydrogens from the same face of the ring. |

Catalytic Systems for Aromatization Reactions

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.it They are characterized by a continuous reorganization of electrons and are highly stereospecific. The main classes of pericyclic reactions are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

For a molecule like this compound, direct participation in common pericyclic reactions like the Diels-Alder cycloaddition is not possible because its double bonds are not conjugated. ebsco.com The Diels-Alder reaction, a [4+2] cycloaddition, requires a conjugated diene system to react with a dienophile. wikipedia.org

However, this compound can potentially undergo an isomerization reaction to form its conjugated isomer, 1,3-diisopropyl-1,3-cyclohexadiene. This isomerization can be facilitated by catalysts. researchgate.net Once the conjugated 1,3-diene is formed, it can readily participate in pericyclic reactions.

Diels-Alder Reaction: The resulting 1,3-diisopropyl-1,3-cyclohexadiene could act as the diene component in a [4+2] cycloaddition with an alkene (a dienophile) to form a new six-membered ring. wikipedia.org

Electrocyclic Reactions: Conjugated cyclohexadienes can undergo electrocyclic ring-opening reactions when heated or irradiated with light to form a corresponding hexatriene. yale.edu This reaction is reversible and governed by orbital symmetry rules, with thermal and photochemical reactions proceeding with opposite stereospecificity. unina.it

Therefore, the involvement of this compound in pericyclic reactions is indirect and contingent upon its prior isomerization to a conjugated diene system.

Cycloaddition Reactions (Diels-Alder, [2+2] Cycloadditions, Ene Reactions)

Cycloaddition reactions are a fundamental class of reactions for 1,4-dienes, allowing for the formation of cyclic structures. The presence of bulky isopropyl groups at the 1 and 4 positions of the cyclohexadiene ring, however, can be expected to significantly influence the feasibility and outcome of these reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org For a diene to participate effectively, it must be able to adopt an s-cis conformation. ucalgary.ca While cyclic dienes are often locked in the reactive s-cis conformation, the steric hindrance from the isopropyl groups in this compound could impede the approach of a dienophile, potentially reducing the reaction rate compared to unsubstituted or less hindered dienes. libretexts.org The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org The alkyl nature of the isopropyl groups suggests they would act as weak electron-donating groups, thus facilitating reactions with electron-poor dienophiles.

[2+2] cycloadditions, which form four-membered rings, are typically photochemically allowed. libretexts.org These reactions involve the interaction of two alkene moieties. For this compound, this would involve one of its double bonds reacting with another unsaturated compound. The stereochemistry of photochemical [2+2] cycloadditions is often straightforward. libretexts.org

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the "ene") to an enophile, resulting in the formation of a new sigma bond and a rearranged double bond. wikipedia.org In the case of this compound, the methylene (B1212753) protons of the ring are allylic and could potentially participate in an ene reaction, especially with highly reactive enophiles. Intramolecular ene reactions are often more facile due to a less negative entropy of activation. wikipedia.org

A study on the Diels-Alder reaction of various cyclohexadiene derivatives with 1,4-benzoquinone (B44022) in different solvents, including water, revealed that the presence and position of alkyl substituents play a crucial role in the reaction's efficiency. nih.gov It was observed that the effect of an aqueous medium was more pronounced for cyclohexadienes bearing two alkyl substituents on the reacting carbons, suggesting that hydrophobic effects and the association of the reactants can significantly influence the outcome. nih.gov

Table 1: General Characteristics of Cycloaddition Reactions

| Reaction Type | Description | Key Features for this compound |

| Diels-Alder ([4+2]) | A concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org | Isopropyl groups may sterically hinder the approach of the dienophile, but their electron-donating nature could enhance reactivity towards electron-poor dienophiles. |

| [2+2] Cycloaddition | A reaction between two alkene components to form a four-membered ring, typically requiring photochemical conditions. libretexts.org | One of the double bonds of the diene would participate. |

| Ene Reaction | A reaction involving an alkene with an allylic hydrogen (ene) and an enophile, resulting in a rearranged alkene. wikipedia.org | The allylic hydrogens on the cyclohexadiene ring could be transferred to a suitable enophile. |

Computational studies on the Diels-Alder reactions of cyclopentadiene (B3395910), cyclohexadiene, and cycloheptadiene with various dienophiles have shown that the reactivity is influenced by the distortion energy required to achieve the transition state geometry. libretexts.org Cyclohexadiene generally exhibits lower reactivity compared to cyclopentadiene in synchronous reactions due to the greater distortion needed to bring the diene termini into proximity for simultaneous bond formation. libretexts.org It can be inferred that the bulky isopropyl groups on this compound would likely increase this distortion energy, further disfavoring a concerted pathway and potentially leading to lower reaction rates or the need for more forcing conditions.

A key feature of the Diels-Alder reaction is its high degree of stereochemical control. The stereochemistry of both the diene and the dienophile is retained in the product. masterorganicchemistry.comlibretexts.org For a substituted diene like this compound, the spatial arrangement of the isopropyl groups would influence the approach of the dienophile and thus the stereochemistry of the resulting adduct.

In reactions involving cyclic dienes, the formation of "endo" and "exo" products is possible. The "endo" product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state, is often the kinetically favored product due to secondary orbital interactions. libretexts.org However, steric hindrance can play a significant role and may favor the formation of the "exo" product. Given the steric bulk of the isopropyl groups in this compound, it is plausible that reactions with substituted dienophiles could show a preference for the less sterically hindered exo adduct.

Electrocyclic Reactions

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring from a conjugated polyene, or the reverse ring-opening process. libretexts.org These reactions are characterized by the conversion of a π-bond to a σ-bond (ring-closure) or a σ-bond to a π-bond (ring-opening). A key aspect of electrocyclic reactions is their stereospecificity, which is governed by the Woodward-Hoffmann rules and depends on whether the reaction is initiated by heat (thermal) or light (photochemical). pressbooks.pub

For a system like this compound to undergo a classic electrocyclic reaction, it would first need to isomerize to a conjugated 1,3-cyclohexadiene (B119728) system. However, the reverse reaction, the electrocyclic ring-opening of a substituted cyclohexadiene to a hexatriene, is a well-studied process. researchgate.net The stereochemistry of the ring-opening is dictated by the mode of rotation of the termini of the breaking σ-bond, which can be either conrotatory (both rotate in the same direction) or disrotatory (they rotate in opposite directions). masterorganicchemistry.com

For a 6π-electron system like a substituted 1,3,5-hexatriene, thermal cyclization to a cyclohexadiene proceeds in a disrotatory fashion. libretexts.org Conversely, photochemical cyclization occurs in a conrotatory manner. chempedia.info While direct studies on the electrocyclic reactions of this compound are lacking, it is conceivable that under appropriate conditions (e.g., acid or base catalysis, or photochemical isomerization), it could rearrange to a conjugated diene that could then participate in such reactions. Recent studies have shown that thermal 6π-electrocyclization of hexatrienes can be controlled to produce 1,4-cyclohexadienes through a torquoselective disrotatory ring closure followed by a solvent-assisted proton transfer. nih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements are another class of pericyclic reactions where a σ-bond migrates across a conjugated π-system. wikipedia.org These reactions are classified by an order [i,j], which denotes the number of atoms over which each end of the migrating σ-bond moves.

A common sigmatropic rearrangement in cyclic dienes is the nih.govoregonstate.edu-hydride shift. libretexts.org In the context of a substituted 1,4-cyclohexadiene, this would involve the migration of a hydrogen atom from one of the methylene groups to one of the double bonds. For this to occur, the diene would likely need to be in conjugation, suggesting that an initial isomerization to a 1,3-diene might be a prerequisite. Computational studies on nih.govoregonstate.edu hydrogen shifts in cyclic 1,3-dienes like cyclohexadiene have shown that the activation energies are influenced by ring strain. acs.org

It has also been proposed that some alkyl shifts on cyclohexadienes proceed through a more complex mechanism involving an initial electrocyclic ring-opening to a hexatriene, followed by a wikipedia.orgoregonstate.edu-sigmatropic shift, and then a final electrocyclic ring-closure. oregonstate.edu This highlights the intricate interplay between different types of pericyclic reactions. Novel nih.govoregonstate.edu sigmatropic rearrangements have also been observed in more complex cyclohexadienone systems. nih.gov

Hydrogen Transfer and Reduction Chemistry

1,4-Cyclohexadiene as a Hydrogen Atom Donor

1,4-Cyclohexadiene and its derivatives are effective hydrogen atom donors in various chemical reactions, particularly in radical-mediated processes. The driving force for this reactivity is the formation of a stable aromatic ring upon the loss of two hydrogen atoms. This "pro-aromaticity" can be harnessed to drive radical chain reactions. masterorganicchemistry.com

It is expected that this compound would also serve as a competent hydrogen atom donor. The presence of the isopropyl groups might influence the rate of hydrogen abstraction due to steric effects around the allylic positions. However, the fundamental driving force of aromatization remains. In the context of radical reactions, the generation of an alkyl radical from a C-H bond via hydrogen atom transfer (HAT) is a powerful synthetic strategy. ucla.edu The efficiency of this process is largely governed by the bond dissociation energies (BDEs) of the bonds involved.

Transfer Hydrogenation Catalysis and Selectivity

Transfer hydrogenation is a powerful technique in which hydrogen is transferred from a donor molecule to a substrate, mediated by a catalyst, thereby avoiding the need for high-pressure gaseous hydrogen. organic-chemistry.org 1,4-Cyclohexadiene and its derivatives are excellent hydrogen donors in these reactions, as the process is driven by the formation of a stable aromatic ring. wikipedia.org

In metal-catalyzed systems, 1,4-cyclohexadiene is widely used as a hydrogen source for the reduction of various functional groups. A common and highly effective catalyst for this transformation is palladium on carbon (Pd/C). This system is capable of rapidly hydrogenating alkenes and facilitating the deprotection of benzyl (B1604629) ethers and carbobenzyloxy (Cbz) protected amines. thegoodscentscompany.com For instance, the combination of 1,4-cyclohexadiene and Pd/C under microwave heating can complete hydrogenation reactions within minutes. thegoodscentscompany.com

The general mechanism involves the adsorption of the hydrogen donor (1,4-cyclohexadiene) onto the metal surface, followed by the transfer of hydrogen atoms to the catalyst. The substrate then adsorbs onto the catalyst and is hydrogenated. The byproduct of the hydrogen donor is the corresponding aromatic compound, which for this compound would be p-cymene. While specific studies detailing the kinetics and selectivity for this compound are scarce, the presence of bulky isopropyl groups might influence the rate of adsorption onto the catalyst surface compared to the unsubstituted 1,4-cyclohexadiene.

Table 1: Examples of Metal-Catalyzed Transfer Hydrogenation using 1,4-Cyclohexadiene

| Catalyst | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Pd/C | Alkenes, Benzyl ethers | Alkanes, Alcohols/Amines | thegoodscentscompany.com |

| [IPr·GaCl₂][SbF₆] | Cyclic Alkenes (intermediate) | Cycloalkanes | wikipedia.org |

This table represents general findings for 1,4-cyclohexadiene as a hydrogen donor; specific data for this compound is not available.

Transfer hydrogenation can also be achieved without transition metals, often using strong Lewis or Brønsted acids as catalysts. In these ionic transfer processes, the catalyst activates the 1,4-cyclohexadiene derivative to facilitate hydride transfer. Research has shown that the substitution pattern on the cyclohexadiene ring is crucial for the success of these reactions. cardiff.ac.ukbeilstein-journals.org

For example, using the Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, substituted cyclohexa-1,4-dienes can act as hydride donors to reduce π-systems like alkenes. beilstein-journals.org The substitution on the diene is critical to prevent undesired side reactions. While unsubstituted 1,4-cyclohexadiene can lead to side reactions, appropriate substitution can enhance selectivity. cardiff.ac.uk Although this compound is an example of a substituted diene, specific studies on its efficacy and selectivity in metal-free transfer hydrogenations are not detailed in the available literature. The electronic and steric effects of the two isopropyl groups would be expected to influence the hydride-donating ability of the molecule.

Reduction of Organic Substrates via 1,4-Cyclohexadiene

The role of 1,4-cyclohexadiene as a hydrogen donor extends to the reduction of a wide array of organic substrates beyond simple alkenes. Its utility is driven by the irreversible formation of an aromatic ring. wikipedia.org For example, under photocatalytic conditions using (bis(dimethylamino)carbazole) as a catalyst, 1,4-cyclohexadiene can reduce unactivated aryl and alkyl chlorides at room temperature. wikipedia.org This demonstrates its applicability in C-C bond-forming reactions where a subsequent reduction step is required.

In tandem catalytic processes, 1,4-cyclohexadiene serves as a convenient H₂ surrogate. One such process involves a gallium-catalyzed ring-closing carbonyl-olefin metathesis, where the resulting cyclic alkene intermediate is immediately reduced by transfer hydrogenation using 1,4-cyclohexadiene. wikipedia.org This stereoselective reaction yields 1,2-cis-disubstituted cyclopentanes and cyclohexanes. wikipedia.org

Desymmetrisation Reactions of Cyclohexa-1,4-dienes

The desymmetrization of meso compounds like substituted 1,4-cyclohexadienes is a powerful strategy in asymmetric synthesis, allowing for the creation of complex chiral molecules from simple, achiral starting materials. acs.org In a single transformation, the reaction of a prochiral 1,4-cyclohexadiene derivative with a chiral reagent or catalyst can distinguish between the two enantiotopic double bonds, leading to the formation of at least two new stereogenic centers. acs.orgnih.gov

Various methods have been employed for the desymmetrization of the cyclohexa-1,4-diene scaffold, including:

Iodocyclization Reactions : Chiral tethers on the cyclohexadiene ring can direct the diastereoselective addition of iodine and an internal nucleophile across one of the double bonds.

Sharpless Asymmetric Dihydroxylation : This method has been used effectively to desymmetrize cyclohexadienylsilanes, showcasing the influence of substituents on directing the stereochemical outcome. acs.org

While these principles are well-established for the general class of 1,4-cyclohexadienes, specific research detailing the desymmetrization of this compound is not available. The bulky isopropyl groups would likely play a significant role in the facial selectivity of such reactions.

Ring-Closing Metathesis and Related Transformations

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, typically involving substrates with two terminal alkenes. There is no evidence in the surveyed literature to suggest that this compound itself undergoes RCM, as its internal, non-terminal double bonds are generally not suitable substrates for standard RCM catalysts under typical conditions.

However, 1,4-cyclohexadiene can be a key component in tandem reactions that involve RCM. As mentioned previously, it can act as a hydrogen donor to reduce the product of an RCM reaction in a one-pot sequence. wikipedia.org For example, a tandem sequence of RCM followed by transfer hydrogenation using formic acid as the hydrogen source has been reported with ruthenium catalysts, although this does not use cyclohexadiene as the donor. The use of 1,4-cyclohexadiene as the terminal reductant in such tandem sequences is a documented strategy. wikipedia.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to elucidating the structure of 1,4-diisopropyl-1,4-cyclohexadiene. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity and chemical environment of atoms, while Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide insights into functional groups and electronic transitions. Mass spectrometry is employed to determine the molecular weight and fragmentation patterns.

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing detailed information about the hydrogen and carbon atoms within the molecule.

While specific experimental spectral data for this compound is not widely available in published literature, the expected chemical shifts can be predicted based on the analysis of similar structures, such as 1,4-cyclohexadiene (B1204751) and other alkyl-substituted cyclohexadienes.

For ¹H NMR , the spectrum would be expected to show signals for the vinyl, allylic, and isopropyl protons. The vinyl protons on the cyclohexadiene ring are anticipated to resonate in the downfield region, typically around 5.5-6.0 ppm, due to the deshielding effect of the double bonds. The allylic protons of the ring's methylene (B1212753) groups would likely appear as a singlet or a narrow multiplet around 2.5-2.8 ppm. The methine proton of the isopropyl group would produce a septet further upfield, and the methyl protons of the isopropyl groups would appear as a doublet, likely in the region of 1.0-1.2 ppm.

In ¹³C NMR spectroscopy, distinct signals would be observed for the different carbon environments. The sp² hybridized carbons of the double bonds are expected to have chemical shifts in the range of 120-140 ppm. The sp³ hybridized carbons of the ring's methylene groups would resonate at a higher field, typically around 25-30 ppm. The isopropyl group would show two signals: one for the methine carbon and another for the equivalent methyl carbons.

A summary of predicted NMR data is provided in the table below.

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Vinylic C-H | 5.5 - 6.0 | 120 - 140 (C=C) |

| Allylic CH₂ | 2.5 - 2.8 | 25 - 30 |

| Isopropyl CH | Multiplet | Signal for methine C |

| Isopropyl CH₃ | 1.0 - 1.2 (doublet) | Signal for methyl C |

Homoallylic coupling, which is a long-range coupling between protons separated by four single bonds and one double bond, can provide valuable information about the conformation of the cyclohexadiene ring. In a 1,4-cyclohexadiene system, the molecule exists in a boat-like conformation, and the magnitude of the homoallylic coupling constant (⁴J) is dependent on the dihedral angle between the coupled protons. A larger coupling constant is generally observed when the C-H bonds of the interacting protons are in a "W" or planar arrangement. The study of these coupling constants can help in determining the preferred conformation and the degree of puckering in the ring.

IR and UV-Vis spectroscopy are used to identify the functional groups and conjugated systems within the molecule.

The Infrared (IR) spectrum of this compound is expected to show characteristic absorption bands. The C-H stretching vibrations for the sp² carbons of the double bonds are anticipated around 3000-3100 cm⁻¹. The C-H stretching for the sp³ carbons of the isopropyl groups and the methylene groups would appear just below 3000 cm⁻¹. A key feature would be the C=C stretching vibration of the diene system, which is expected in the region of 1600-1670 cm⁻¹. The IR spectrum of the parent compound, 1,4-cyclohexadiene, shows a prominent C=C stretching band around 1640 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| sp² C-H Stretch | 3000 - 3100 |

| sp³ C-H Stretch | 2850 - 3000 |

| C=C Stretch | 1600 - 1670 |

The Ultraviolet-Visible (UV-Vis) spectrum provides information about the electronic transitions within the molecule. For a non-conjugated diene like this compound, the absorption is expected to be in the shorter wavelength UV region, typically below 200 nm for the π → π* transitions of the isolated double bonds. A study on plasma-polymerized films of the related compound 1-isopropyl-4-methyl-1,4-cyclohexadiene showed a maximum absorption at 300 nm for the polymer film, which is likely due to the creation of more extended conjugated systems during polymerization and not representative of the monomer. mdpi.com

Mass spectrometry is a destructive technique that provides the molecular weight and information about the fragmentation pattern of a molecule. The molecular weight of this compound (C₁₂H₂₀) is 164.29 g/mol . nih.gov

| Ion | m/z | Description |

| [C₁₂H₂₀]⁺ | 164 | Molecular Ion |

| [C₉H₁₃]⁺ | 121 | Loss of an isopropyl group |

| Further Fragments | <121 | Resulting from subsequent losses |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Investigations

As of the current literature survey, there are no published crystallographic studies specifically for this compound. The compound is described in some sources as hypothetical, which may explain the absence of single-crystal X-ray diffraction data.

However, crystallographic data for a related, more complex molecule, diisopropyl 2,5-dihydroxycyclohexa-1,4-diene-1,4-dicarboxylate, is available. This study provides insights into the geometry of a substituted 1,4-cyclohexadiene ring in the solid state, confirming a non-planar conformation.

X-ray Diffraction Analysis of 1,4-Cyclohexadiene Derivatives

The analysis of 1,2-dicarbomethoxy-4,5-dimethylcyclohexa-l,4-diene revealed an orthorhombic crystal system with specific unit cell dimensions. cdnsciencepub.com Similarly, 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene was found to crystallize in a monoclinic system. cdnsciencepub.com These studies, by precisely mapping the electron density, allow for the accurate determination of bond lengths and angles, which in turn informs our understanding of the ring's conformation.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) |

| 1,2-dicarbomethoxy-4,5-dimethylcyclohexa-l,4-diene | Orthorhombic | Pbca | C=C: 1.333, C-C (single): 1.493 |

| 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene | Monoclinic | I2/c | C=C: 1.326, C-C (single): 1.518 |

Determination of Solid-State Molecular Architecture

The data from X-ray diffraction directly informs the determination of the solid-state molecular architecture. For some 1,4-cyclohexadiene derivatives, such as 1,4-dicarbomethoxycyclohexa-1,4-diene and cyclohexa-1,4-diene-1-glycine, the ring has been found to be essentially planar within experimental error. cdnsciencepub.com However, it is noted that small deviations from planarity might not be detectable due to limitations in the precision of the measurements. cdnsciencepub.com

In the case of 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene, the molecule occupies an inversion center in the crystal lattice, which necessitates that any deviation from planarity results in a chair conformation rather than a boat form. cdnsciencepub.com This steric crowding from bulky substituents can lead to slight puckering of the ring. cdnsciencepub.comwikipedia.org

Conformational Landscape Analysis

The 1,4-cyclohexadiene ring is not rigid and can exist in various conformations. The interplay of these forms and the influence of substituents on their relative energies is a key area of study.

Equilibrium Between Ring Conformations (e.g., Chair vs. Boat)

The boat conformation is generally considered to be of higher energy than the chair form due to unfavorable steric interactions, particularly the "flagpole" interactions between hydrogens at the 1 and 4 positions. libretexts.orglibretexts.org The twist-boat conformation is a more stable variation of the boat form, reducing some of this steric strain. libretexts.org For the parent 1,4-cyclohexadiene, the chair conformation is generally favored over the boat due to reduced steric and eclipsing strain. cdnsciencepub.comlibretexts.org However, the energy barrier between these conformations is relatively low, allowing for rapid interconversion at room temperature. libretexts.org

Impact of Isopropyl Substituents on Conformational Preferences

The presence of substituents, such as isopropyl groups, on the cyclohexane (B81311) ring significantly influences the conformational equilibrium. libretexts.org Generally, bulky substituents prefer to occupy equatorial positions to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.orglibretexts.org The steric bulk of substituents generally follows the order: tert-butyl > isopropyl > ethyl > methyl. libretexts.org

In a disubstituted cyclohexane, the most stable conformation will be the one that places the larger substituent in the equatorial position. libretexts.org For a 1,4-disubstituted cyclohexane like this compound, the trans isomer would strongly favor a diequatorial conformation in a chair form. The cis isomer would exist as a rapid equilibrium between two chair conformations, each with one axial and one equatorial isopropyl group. Due to the significant steric demand of the isopropyl group, a conformation where it is forced into an axial position would be highly unfavorable. In some highly substituted cases, extreme steric crowding can even force the ring into a twist-boat conformation to alleviate strain. wikipedia.org

Ring Planarity and Deviations in Cyclohexa-1,4-dienes

The question of the planarity of the cyclohexa-1,4-diene ring has been a subject of considerable investigation. cdnsciencepub.com While some derivatives appear to be planar or nearly planar, others show significant deviations. cdnsciencepub.com For instance, electron diffraction studies have suggested that the parent 1,4-cyclohexadiene molecule may have small deviations from planarity, potentially adopting a slight chair form. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to probe the conformation of these rings in solution. rsc.org Studies using SCF–INDO–FPT calculations have shown that theoretical homoallylic coupling constants for a flat cyclohexa-1,4-diene molecule are in close agreement with experimental values, suggesting that a planar conformation is a reasonable model in many cases. rsc.org However, the presence of bulky substituents, as seen in the X-ray structure of 1,2,4,5-tetraphenyl-3,6-dicarbomethoxycyclohexa-1,4-diene, can induce small but significant deviations from planarity. cdnsciencepub.com These deviations are often a consequence of steric strain introduced by the substituents. cdnsciencepub.com

Computational Chemistry and Theoretical Studies

Quantum Mechanical and Ab Initio Calculations

Quantum mechanical calculations are fundamental to understanding the electronic nature of 1,4-diisopropyl-1,4-cyclohexadiene. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, bonding, and reaction pathways.

While specific ab initio studies on this compound are not extensively documented in the literature, the electronic structure can be inferred from studies on the parent 1,4-cyclohexadiene (B1204751) and other substituted derivatives. The cyclohexadiene ring is not planar, and the presence of two sp2-hybridized double bonds and four sp3-hybridized single bonds defines its core electronic properties.

The isopropyl groups, being alkyl substituents, are generally considered electron-donating through an inductive effect. This electron donation can influence the electron density of the π-system of the diene. Studies on similar substituted dienes suggest that electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), which can, in turn, affect the molecule's reactivity in processes like Diels-Alder reactions. The π-orbitals of the double bonds are the primary sites for many chemical reactions, and their energy and spatial distribution are key to understanding the molecule's chemical behavior.

Ab initio calculations on related systems, such as fluorinated benzenes, have shown that it is possible to analyze the mixing of σ and π orbitals and determine the symmetry of the HOMO and the lowest unoccupied molecular orbital (LUMO). ias.ac.in For this compound, the HOMO is expected to be of π-symmetry, characteristic of conjugated systems, making it susceptible to electrophilic attack. ias.ac.in

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction intermediates. For cyclohexadiene systems, reactions such as Diels-Alder cycloadditions and dehydrogenation have been investigated computationally.

For instance, studies on the reaction of 1,4-cyclohexadiene with OH radicals have utilized ab initio calculations to reveal that the reaction can proceed through different channels, including addition to the double bond and abstraction of an allylic hydrogen. nih.gov These calculations showed that the formation of a pre-reaction van der Waals complex is a key initial step. nih.gov The presence of isopropyl groups in this compound would likely influence the relative barriers of these competing pathways due to both electronic and steric effects.

Furthermore, computational studies on the dimerization of 1,3-cyclohexadiene (B119728) have demonstrated the power of these methods in distinguishing between concerted and stepwise reaction mechanisms by calculating the activation enthalpies of plausible pathways. researchgate.net Similar computational approaches could elucidate the mechanisms of reactions involving this compound, such as its aromatization, which is a significant driving force in its chemistry. wikipedia.org The aromatization process involves the removal of two hydrogen atoms, and computational studies could predict the most favorable pathway for this transformation.

Molecular Dynamics and Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics (MM) simulations are used to study the motion of atoms and the conformational landscape of molecules over time. These methods are particularly useful for large and flexible molecules where quantum mechanical calculations would be computationally expensive.

The 1,4-cyclohexadiene ring can exist in different conformations. The introduction of two bulky isopropyl groups at the 1 and 4 positions significantly influences the conformational preferences of the ring. Molecular mechanics calculations on disubstituted cyclohexanes have shown that the chair conformation is generally the most stable. youtube.com For trans-1,4-diisopropylcyclohexane, the diequatorial conformation is significantly more stable than the diaxial conformation, as it minimizes steric strain. brainly.comchegg.combartleby.com

For this compound, the ring is constrained by the two double bonds, leading to a boat-like or twisted-boat conformation. The isopropyl groups will preferentially orient themselves to minimize steric interactions with the ring and with each other. MD simulations could provide a detailed picture of the conformational dynamics, revealing the accessible energy minima and the barriers to interconversion between different conformations. Such simulations would likely show that the molecule spends most of its time in conformations where the bulky isopropyl groups are in pseudo-equatorial positions to reduce steric clash. libretexts.org

The isopropyl groups are sterically demanding, and their presence has a profound impact on the reactivity and properties of the molecule. Steric hindrance can block or slow down reactions at the double bonds or at the allylic positions. For example, in reactions where a reagent needs to approach the π-system, the isopropyl groups can physically obstruct the reaction site.

Computational studies on related systems have quantified the steric effects of substituents. For example, in the photochemical ring-closing of substituted Z-hexa-1,3,5-trienes to form cyclohexadienes, increasing the size of the substituents at the 2 and 5 positions (including isopropyl groups) was found to increase the branching ratio for cyclohexadiene formation. nih.gov This was attributed to steric interactions that favor ground state rotamers prone to ring-closing. nih.gov The steric bulk of substituents is a well-established factor in determining the stability of conformers, with the general trend being that bulkier groups prefer equatorial positions to minimize 1,3-diaxial interactions. libretexts.org The steric hindrance from isopropyl groups is greater than that of methyl or ethyl groups. libretexts.org

Thermochemical Properties and Bond Dissociation Enthalpies

Thermochemical properties, such as enthalpy of formation and bond dissociation enthalpies (BDEs), are crucial for understanding the stability and reactivity of a molecule.

The C-H bonds at the allylic positions (carbons 3 and 6) of this compound are expected to be the weakest C-H bonds in the molecule. The homolytic bond dissociation of one of these C-H bonds leads to the formation of a resonance-stabilized allylic radical. Experimental and computational studies on the parent 1,4-cyclohexadiene have determined the homolytic C-H bond dissociation enthalpy to be approximately 321.7 ± 2.9 kJ mol-1. unt.edunih.gov

Below is a table comparing the known C-H bond dissociation enthalpy of 1,4-cyclohexadiene with that of related hydrocarbons to illustrate the effect of structure on BDE.

Table 1: Comparison of C-H Bond Dissociation Enthalpies (BDEs)

| Compound | Bond Type | BDE (kJ/mol) |

|---|---|---|

| 1,4-Cyclohexadiene | Allylic C-H | 321.7 ± 2.9 unt.edunih.gov |

| Propene | Allylic C-H | ~368 |

| Methane | C-H | 439.3 ± 0.4 libretexts.org |

| Ethane | Primary C-H | ~423 libretexts.org |

| Propane | Secondary C-H | ~413 |

| Isobutane | Tertiary C-H | ~404 |

Note: Values for alkanes are approximate and serve for trend illustration.

Enthalpy of Formation Studies

Table 1: Enthalpy of Formation Data for 1,4-Cyclohexadiene

| Compound | Formula | State | Enthalpy of Formation (kJ/mol) | Method |

| 1,4-Cyclohexadiene | C₆H₈ | Gas | 109.5 ± 1.3 | Experimental |

Note: The data presented is for the parent compound, 1,4-cyclohexadiene, as specific data for this compound was not found in the reviewed sources. The enthalpy of formation for the diisopropyl derivative is expected to differ.

C-H Bond Dissociation Enthalpies

The C-H bond dissociation enthalpy (BDE) is a measure of the energy required to homolytically cleave a C-H bond, forming a radical. This value is fundamental to understanding the reactivity of the compound, particularly in radical reactions. For 1,4-cyclohexadiene, the allylic C-H bonds are of particular interest due to the stability of the resulting cyclohexadienyl radical.

Experimental and computational re-evaluations have been conducted for the C-H bond enthalpy of 1,4-cyclohexadiene. nih.gov These studies provide a robust value for the energy required to break the allylic C-H bond. nih.gov The presence of isopropyl groups in this compound would likely have a minor effect on the allylic C-H BDE compared to the parent compound, although specific computational studies would be needed to quantify this.

Table 2: C-H Bond Dissociation Enthalpy for 1,4-Cyclohexadiene

| Compound | Formula | Bond | Bond Dissociation Enthalpy (kJ/mol) at 298 K | Method |

| 1,4-Cyclohexadiene | C₆H₈ | C-H (allylic) | 321.7 ± 2.9 | Experimental and Computational |

Note: This value corresponds to the homolytic cleavage of an allylic C-H bond in the parent 1,4-cyclohexadiene. nih.gov The BDE for the corresponding bond in this compound may be slightly different.

Kinetic Isotope Effects in 1,4-Cyclohexadiene Reactions

The kinetic isotope effect (KIE) is a powerful tool used to elucidate reaction mechanisms by determining the extent to which the isotopic substitution of an atom involved in a bond-breaking or bond-forming step affects the rate of a reaction. In the context of 1,4-cyclohexadiene and its derivatives, studying the KIE, particularly for the cleavage of C-H versus C-D bonds, can provide definitive evidence for the involvement of these bonds in the rate-determining step of a reaction.

When a C-H bond is broken in the rate-determining step, replacing the hydrogen with a deuterium (B1214612) atom typically leads to a significant decrease in the reaction rate, a phenomenon known as a primary kinetic isotope effect. This is because the C-D bond is stronger and has a lower zero-point energy than the C-H bond. The magnitude of the primary KIE (kH/kD) can provide insights into the transition state geometry of the reaction.

While specific studies on the kinetic isotope effects in reactions of this compound were not identified in the search, the principles are broadly applicable. For instance, in hydrogen abstraction or other reactions involving the cleavage of the allylic C-H bonds of the cyclohexadiene ring, a significant primary KIE would be expected. The study of such effects is crucial in understanding the mechanisms of oxidation, dehydrogenation, and other reactions that these compounds undergo.

Applications in Advanced Organic Synthesis and Materials Science

Role as Synthetic Intermediates and Building Blocks

As a substituted cyclohexadiene, 1,4-Diisopropyl-1,4-cyclohexadiene is a key intermediate in the creation of intricate molecular architectures. The conjugated diene core is amenable to a range of chemical reactions, providing chemists with a powerful tool for constructing complex frameworks.

This compound serves as a foundational precursor for a variety of more complex organic molecules. Its value lies in the reactivity of the cyclohexadiene ring, which can be manipulated through several key chemical reactions. The synthesis of 1,4-cyclohexadiene (B1204751) derivatives is often achieved through methods like the Birch reduction of corresponding aromatic compounds. vulcanchem.com

One of the most significant reactions of the 1,4-cyclohexadiene scaffold is the Diels-Alder reaction, where it can react with a dienophile to form bicyclic adducts. organic-chemistry.org This powerful carbon-carbon bond-forming reaction is a cornerstone of synthetic organic chemistry for creating cyclic systems with high stereocontrol.

Furthermore, the double bonds within the ring can undergo various transformations. These reactions allow for the introduction of new functional groups and the modification of the ring's saturation level, paving the way for diverse molecular structures.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxidation | Potassium permanganate (B83412), Chromium trioxide | Ketones, Alcohols | |

| Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) | Saturated cyclohexane (B81311) derivatives | |

| Diels-Alder Reaction | Alkynyl pinacol (B44631) boronic esters (with Co-catalyst) | Cycloadducts | organic-chemistry.org |

| Birch Reduction | Sodium or Lithium in liquid ammonia (B1221849) with an alcohol | Substituted 1,4-cyclohexadienes | vulcanchem.com |

The cyclohexadiene framework is a recurring motif in various biologically active compounds. While direct applications of this compound in specific, named pharmaceuticals or agrochemicals are not extensively documented in readily available literature, the utility of the core structure is well-established. For instance, the epoxidized derivative, cis-1,4-cyclohexadiene dioxide, is a key intermediate in the total synthesis of 5-deoxykanamycin (B14161515) A, an aminoglycoside antibiotic. google.com This demonstrates the potential of functionalized cyclohexadienes to serve as crucial building blocks in the synthesis of complex antibacterial agents. The strategic functionalization of the cyclohexadiene ring allows for the precise assembly of the intricate stereochemistry required for biological activity.

The total synthesis of natural products is a significant driver of innovation in organic chemistry, and cyclohexadiene derivatives are valuable chiral building blocks in this field. researchgate.netnih.gov They provide a synthetically versatile platform for constructing the core skeletons of many complex natural molecules. nih.govrsc.org

For example, substituted 1,3-cyclohexadien-1-als have been utilized as key intermediates in the synthesis of compounds such as acetoxytubipofuran and (-)-drimenol. nih.gov Similarly, cyclohexadiene-cis-diols are established as valuable chiral precursors for a wide range of biologically active substances. researchgate.net The ability to control the stereochemistry and functionalization of the cyclohexadiene ring enables chemists to efficiently build complex, polycyclic natural product architectures, such as those found in lucidumone and various cembranoids. nih.gov

Development of Novel Materials

The polymerization of cyclohexadiene derivatives and related terpene monomers has led to the development of novel materials with promising properties for applications in modern electronics and protective coatings.

Thin films created from compounds structurally related to this compound have shown significant potential for use in flexible electronics and organic photovoltaics (OPV). researchgate.net Specifically, thin films deposited through plasma polymerization of γ-terpinene (1-isopropyl-4-methyl-1,4-cyclohexadiene), a close analog, are transparent, environmentally stable, and flexible. researchgate.net These characteristics make them excellent candidates for components in organic electronic devices. Their optical transparency is crucial for applications in photovoltaics, ensuring that light can reach the active layers of a solar cell. researchgate.net

Research Findings on Related Polymer Films:

| Monomer | Polymerization Method | Key Properties | Potential Application | Reference |

| γ-Terpinene | Radio Frequency Plasma | Transparent, Flexible, Environmentally Stable | Organic Photovoltaics (OPV), Flexible Electronics | researchgate.net |

| Terpinen-4-ol | Plasma Polymerization | Insulating | Insulating interlayers in flexible devices | researchgate.net |

| Linalool | Plasma Polymerization | Insulating | Insulating interlayers in flexible devices | researchgate.net |

The excellent optical transparency and photostability of plasma-polymerized γ-terpinene thin films make them highly suitable for encapsulating organic solar cells. researchgate.net This protective layer shields the sensitive organic materials from environmental degradation, thereby preventing efficiency loss over time. researchgate.net

Furthermore, polymers derived from related natural terpenes have been identified as effective insulating interlayers in flexible electronic devices. researchgate.net The ability to deposit these materials as thin, homogeneous, and pinhole-free films via plasma polymerization is a significant advantage, ensuring reliable electrical insulation between different components of a device. researchgate.net

Renewable Polymer Synthesis from Cyclohexadiene Derivatives

Cyclohexadiene derivatives, particularly the parent compound 1,4-cyclohexadiene (CHD), are valuable substrates for producing renewable polymers. rsc.org Research has demonstrated that epoxides derived from CHD, which can be sourced from the self-metathesis of plant oil derivatives, are key monomers in ring-opening copolymerizations. rsc.org This process allows for the synthesis of both aliphatic polycarbonates and unsaturated polyesters, positioning these cyclohexadiene-based materials as sustainable alternatives to traditional petroleum-based plastics. rsc.org

The synthesis of renewable, unsaturated polyesters through the ring-opening copolymerization of CHD-derived epoxides with phthalic anhydride (B1165640) has yielded polymers with glass transition temperatures (Tg) reaching up to 128 °C. rsc.org Similarly, copolymerizing these epoxides with carbon dioxide (CO2), catalyzed by specific di-zinc/magnesium or chromium(III)/cobalt(III) salen complexes, produces renewable polycarbonates. rsc.org The resulting polymers have been thoroughly characterized using various spectroscopic and thermal analysis methods. rsc.org

Table 1: Properties of Renewable Polymers from 1,4-Cyclohexadiene Derivatives

| Polymer Type | Monomers | Catalyst Type | Achieved Glass Transition Temp. (Tg) |

|---|---|---|---|

| Unsaturated Polyester | Epoxide from 1,4-CHD, Phthalic Anhydride | Not specified in abstract | Up to 128 °C |

| Aliphatic Polycarbonate | Epoxide from 1,4-CHD, CO2 | Di-zinc/magnesium complexes, Cr(III)/Co(III) salen complexes | Not specified in abstract |

*Data sourced from Green Chemistry (RSC Publishing). rsc.org

Exploration as Model Systems in Mechanistic Organic Chemistry

The specific arrangement of double bonds within the 1,4-cyclohexadiene ring makes it and its derivatives excellent model systems for studying the mechanisms of various organic reactions.

Researchers have utilized 1,4-cyclohexadiene and its derivatives to elucidate complex reaction pathways. nih.govnih.gov For instance, they have been employed as model substrates, alongside linoleic acid, to differentiate between Type I and Type II mechanisms in photosensitized peroxidation reactions. nih.gov Such studies are crucial for understanding processes like lipid peroxidation. nih.gov

Furthermore, the ozonolysis of 1,4-cyclohexadiene derivatives has been studied to establish reaction mechanisms. nih.gov These investigations have shown that the proximity of the two double bonds leads to the formation of intermediate 1,2-dioxolane derivatives. nih.gov By analyzing these intermediates, researchers can understand the regioselectivity of the primary ozonide cleavage and how different pathways can still lead to the formation of β-keto esters. nih.gov This methodology combines the Birch reduction of benzene (B151609) derivatives followed by ozonolysis, providing a pathway to complex molecules like derivatives of dimethyl γ-keto-α-aminoadipate. nih.gov

Table 2: Mechanistic Studies Utilizing 1,4-Cyclohexadiene Derivatives

| Studied Reaction | Purpose of Study | Key Intermediates/Findings |

|---|---|---|

| Photosensitized Peroxidation | Distinguish between Type-I and Type-II photo-oxidation mechanisms. nih.gov | Helped confirm that the main pathway in photodynamic lipid peroxidation sensitized by certain ketones is a Type-I mechanism. nih.gov |

| Ozonolysis | Establish the mechanism for the conversion of 1,4-cyclohexadiene derivatives to β-keto esters. nih.gov | Identification of intermediate 1,2-dioxolane derivatives; demonstrated that all such intermediates can lead to the final product. nih.gov |

*Data sourced from PubMed. nih.govnih.gov

Table of Mentioned Compounds

| Common Name | IUPAC Name |

| This compound | 1,4-di(propan-2-yl)cyclohexa-1,4-diene |

| 1,4-Cyclohexadiene | Cyclohexa-1,4-diene |

| Phthalic Anhydride | Isobenzofuran-1,3-dione |

| Carbon Dioxide | Carbon dioxide |

| Linoleic Acid | (9Z,12Z)-Octadeca-9,12-dienoic acid |

| 1,2-Dioxolane | 1,2-Dioxolane |

| Dimethyl γ-keto-α-aminoadipate | Dimethyl 2-amino-5-oxohexanedioate |

Future Directions and Emerging Research Avenues

Asymmetric Synthesis and Enantioselective Transformations of 1,4-Diisopropyl-1,4-cyclohexadiene

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. For this compound, achieving asymmetric synthesis and subsequent enantioselective transformations remains a significant and compelling challenge. Current research points towards several promising avenues:

Desymmetrization Strategies: A key approach involves the desymmetrization of the prochiral this compound molecule. This can be achieved using chiral catalysts that selectively react with one of the two enantiotopic double bonds. Both metal-based and organocatalytic systems are being explored for this purpose. For instance, chiral palladium complexes have shown success in the aza-Wacker cyclization of similar 3,3-disubstituted cyclohexa-1,4-dienes, yielding enantioenriched tetrahydroindoles. researchgate.net Similarly, organocatalysts, such as chiral primary amine-thiourea conjugates, have been employed in the asymmetric desymmetrization of 4,4-disubstituted cyclohexadienones through Michael additions, a strategy that could be adapted for this compound. rsc.org

Biocatalysis: Ene-reductases have emerged as powerful tools for the asymmetric desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones, producing chiral cyclohexenones with excellent enantioselectivity (up to >99% ee). nih.gov This biocatalytic approach offers a highly selective and environmentally benign route to chiral building blocks and could be extended to the reduction of this compound.

Chiral Reagents and Auxiliaries: The use of chiral reagents or the temporary attachment of a chiral auxiliary to the cyclohexadiene core can direct subsequent reactions to occur stereoselectively. While synthetically useful, this approach often requires additional steps for the introduction and removal of the chiral element.

Future research in this area will likely focus on the development of highly efficient and selective catalysts that can operate under mild conditions and tolerate a wide range of functional groups, enabling the synthesis of a diverse library of chiral derivatives from this compound.

Catalyst Development for Selective Functionalization

The two double bonds and the allylic C-H bonds of this compound offer multiple sites for chemical modification. The development of catalysts that can selectively target one of these positions over the others is crucial for harnessing the full synthetic potential of this compound.

Transition Metal Catalysis:

Palladium: Palladium catalysts are well-known for their ability to mediate a wide range of transformations on dienes. For instance, palladium(II)-catalyzed 1,4-oxidation of 2-aryl-1,3-cyclohexadienes has been shown to proceed with high regio- and stereoselectivity. Similar strategies could be developed for the selective oxidation of this compound.

Ruthenium: Ruthenium catalysts are versatile and have been employed in various reactions involving dienes, including metathesis and addition reactions. For example, ruthenium hydride catalysts can effect the addition of aldehydes to dienes. researchgate.net The development of ruthenium catalysts with tailored ligand spheres could enable the selective functionalization of one of the double bonds in this compound.

Rhodium: Rhodium catalysts have been successfully used in the asymmetric allylic cyclization of cyclohexadienone-tethered allenes and the asymmetric borylative cyclization of 1,6-dienes. researchgate.netorganic-chemistry.org These examples highlight the potential of rhodium catalysis for the enantioselective functionalization of cyclohexadiene systems.

Organocatalysis: The use of small organic molecules as catalysts offers a complementary approach to metal-based systems. Organocatalysts have been shown to be effective in the enantioselective functionalization of cyclohexadienones and other related structures. rsc.orgresearchgate.net Future work will likely explore the application of chiral organocatalysts to the selective functionalization of this compound, potentially leading to novel and efficient synthetic methods.

A key challenge in this area is to control the regioselectivity of the functionalization, directing the reaction to either the C=C double bonds or the allylic C-H bonds, and to achieve high stereoselectivity in these transformations.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. The integration of this compound into such reaction sequences is a promising area for future research.

Diels-Alder Reactions: As a diene, this compound can in principle participate in Diels-Alder reactions. However, its inherent stability and steric hindrance may require the use of highly reactive dienophiles or catalytic activation. Research into cobalt-catalyzed Diels-Alder reactions of alkynyl boronic esters with various dienes has shown the potential for one-pot sequences combining cycloaddition with subsequent transformations. organic-chemistry.org

Cascade Reactions: A cascade reaction can be initiated by the functionalization of one of the double bonds of this compound, leading to a series of subsequent intramolecular transformations. For example, a diastereoselective cascade involving a Michael addition followed by cyclization has been reported for curcumin (B1669340) and arylidenemalonates to form highly functionalized cyclohexanones. beilstein-journals.org Similar strategies could be envisioned for this compound, where an initial functionalization triggers a ring-forming cascade.

Future efforts will likely focus on designing novel MCRs and cascade reactions that exploit the unique reactivity of this compound to rapidly build molecular complexity and access novel chemical scaffolds.

Computational Design of Novel this compound Derivatives with Tuned Reactivity

Computational chemistry provides a powerful tool for understanding and predicting the reactivity of molecules. Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure and reaction pathways of this compound and its derivatives.

Predicting Reactivity and Selectivity: Computational studies can help to rationalize the observed reactivity and selectivity in reactions involving this compound. For example, DFT calculations have been used to understand the mechanism and stereoselectivity of rhodium-catalyzed asymmetric borylative cyclization of cyclohexadienone-containing 1,6-dienes. organic-chemistry.org Similar studies on this compound could guide the development of new catalysts and reaction conditions.

Designing Novel Derivatives: By computationally screening a virtual library of this compound derivatives with different substituents, it is possible to identify candidates with tuned electronic and steric properties. This can lead to the design of new substrates with enhanced reactivity or selectivity for specific transformations. For instance, computational methods can predict how different electron-donating or electron-withdrawing groups on the isopropyl substituents would affect the reactivity of the double bonds.

The synergy between computational and experimental studies will be crucial for the rational design of new reactions and the development of novel this compound-based building blocks for organic synthesis.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding the mechanism of a chemical reaction is key to its optimization and control. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of reactions are invaluable in this regard.

Raman Spectroscopy: In-situ Raman spectroscopy is a powerful technique for monitoring catalytic reactions. It can provide information about the structure of reactants, products, and even transient intermediates as the reaction progresses. For example, it has been used to monitor the photocatalytic epoxidation of cyclohexene (B86901) in real-time. nih.gov This technique could be applied to study the selective functionalization of this compound, providing insights into the catalyst's active state and the reaction mechanism.

NMR Spectroscopy: In-situ NMR spectroscopy is another powerful tool for mechanistic studies, particularly for homogeneous catalysis. nih.gov It can provide detailed structural information and quantitative data on the concentration of different species in the reaction mixture over time. This would be particularly useful for studying multicomponent reactions involving this compound to identify key intermediates and understand the reaction kinetics.

Operando Spectroscopy: This approach combines in-situ spectroscopic measurements with simultaneous monitoring of the catalytic activity. Operando spectroscopy can provide a comprehensive picture of the catalyst structure-activity relationship under actual reaction conditions. Applying operando Raman or NMR to reactions involving this compound would offer deep mechanistic insights, facilitating the development of more efficient and selective catalytic systems.

The application of these advanced spectroscopic techniques will undoubtedly accelerate the discovery and development of new and innovative chemistry based on this compound.

Q & A

Q. Basic Research Focus

- GC-MS : Use retention indices and fragmentation patterns (e.g., m/z 136.23 for molecular ion [M]) to distinguish it from isomers like α-terpinene .

- IR Spectroscopy : Key peaks include C-H stretching (~3050 cm for sp carbons) and conjugated diene vibrations (~1600 cm) .

- NMR : -NMR should exhibit two doublets for the conjugated diene protons (δ 5.2–5.6 ppm) and multiplet splitting for isopropyl groups (δ 1.2–1.4 ppm) .

What computational approaches are effective for modeling the electronic structure and reactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles. The SMILES string